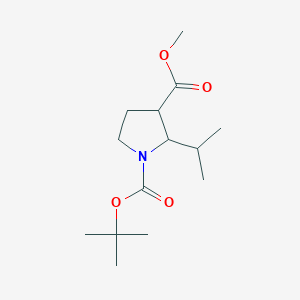![molecular formula C7H9N5O B1460067 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1803595-71-2](/img/structure/B1460067.png)
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Übersicht
Beschreibung
The molecule “1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one” contains a total of 23 bonds. There are 14 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) . It contains a total of 22 atoms; 9 Hydrogen atoms, 7 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 14 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthesis of Heteroaryl Compounds
Research involving 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one primarily focuses on the synthesis of novel heteroaryl compounds. A study conducted by Svete et al. (2015) developed a four-step synthesis process to create a series of novel (S)-1-(heteroaryl)ethan-1-amines, which included derivatives of pyrimidin and pyrazolopyrimidin, through the cyclization of (S)-N-Boc-alanine-derived ynone with amidines and α-aminoazoles, followed by the removal of the Boc group and catalytic hydrogenation (Svete et al., 2015). This method demonstrates the potential of this compound in synthesizing heteroaryl compounds, which can have various applications in medicinal chemistry and materials science.
Anticancer and Anti-inflammatory Agents
Another significant application is in the development of anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their potential as anticancer and anti-5-lipoxygenase agents. This study highlighted the compound's role in creating pharmacologically active agents, underscoring its importance in drug discovery and development (Rahmouni et al., 2016).
Synthesis of Tetrazoles
The compound also serves as a precursor in the synthesis of tetrazoles, which are crucial in pharmaceutical chemistry due to their resemblance to carboxylic acid functional groups. Sano et al. (1995) described a practical synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, highlighting the versatility of tetrazolopyrimidin derivatives in synthesizing compounds with potential therapeutic applications (Sano et al., 1995).
Antimicrobial Activity
The tetrazolopyrimidin derivatives also exhibit promising antimicrobial properties. Bhoge et al. (2021) synthesized novel tetrazoles clubbed with pyrimidine and evaluated their antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Bhoge et al., 2021).
Eigenschaften
IUPAC Name |
1-(5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-6(5(2)13)3-12-7(8-4)9-10-11-12/h3H2,1-2H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRFNVQNVZCITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NN=N2)N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



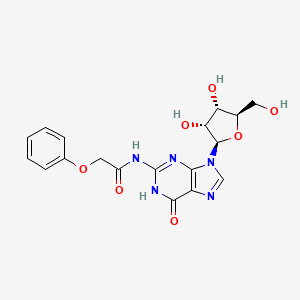


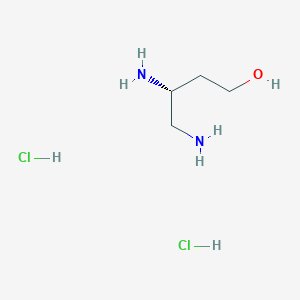


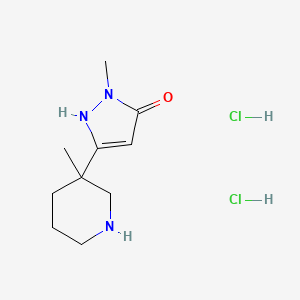
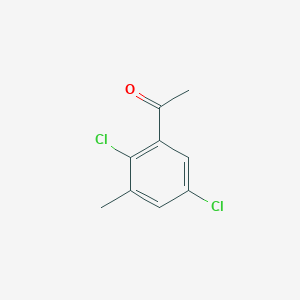


![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)
